"4-(4-Nitrophenoxy)tetrahydro-2H-pyran" chemical properties
"4-(4-Nitrophenoxy)tetrahydro-2H-pyran" chemical properties
Technical Whitepaper: Synthesis, Properties, and Medicinal Chemistry Applications of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran
Executive Summary
In modern rational drug design, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic agent. 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is a highly privileged synthetic intermediate. While rarely a final active pharmaceutical ingredient (API) itself, it serves as the critical precursor to 4-(tetrahydro-2H-pyran-4-yloxy)aniline—a structural motif heavily utilized in the development of targeted kinase and bromodomain inhibitors. This guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and downstream applications in drug discovery.
Chemical Identification & Physicochemical Profiling
Before integrating this compound into a synthetic pipeline, it is crucial to understand its core parameters. The tetrahydropyran (THP) ring attached via an ether linkage to a nitroarene creates a molecule with a specific polarity and reactivity profile[1].
| Property | Value |
| Chemical Name | 4-(4-Nitrophenoxy)tetrahydro-2H-pyran |
| CAS Registry Number | 886851-40-7 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| SMILES String | O=c1ccc(OC2CCOCC2)cc1 |
| Structural Features | Nitroarene (reducible), Tetrahydropyran ether (lipophilic H-bond acceptor) |
Core Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)
The most scalable and atom-economical route to synthesize 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is via a Nucleophilic Aromatic Substitution (SNAr).
Causality & Mechanism: The reaction relies on 1-fluoro-4-nitrobenzene. The highly electronegative fluorine atom activates the ipso carbon for nucleophilic attack, while the strong electron-withdrawing nitro group stabilizes the resulting anionic Meisenheimer complex. Sodium hydride (NaH) is selected as the base to irreversibly deprotonate the sterically hindered secondary alcohol (tetrahydro-2H-pyran-4-ol), driving the equilibrium entirely toward the alkoxide nucleophile.
Self-Validating Experimental Protocol: SNAr
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Alkoxide Formation: Dissolve 1.0 eq of tetrahydro-2H-pyran-4-ol in anhydrous DMF at 0°C. Add 1.2 eq of NaH (60% dispersion in mineral oil) portion-wise.
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Self-Validation: Effervescence (H₂ gas) will immediately occur. Do not proceed until bubbling completely ceases (typically 30 minutes), which visually confirms 100% conversion to the alkoxide.
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Electrophile Addition: Dropwise add 1.1 eq of 1-fluoro-4-nitrobenzene. Slowly warm the reaction to 60°C.
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Causality: DMF is chosen as a polar aprotic solvent because it leaves the alkoxide unsolvated and highly reactive, while stabilizing the transition state of the SNAr.
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Reaction Monitoring:
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Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the UV-active starting material spot disappears and a new, lower Rf spot (the product) emerges.
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Workup & Purification: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove the DMF. Dry over Na₂SO₄, filter, and concentrate.
Caption: Synthetic workflow of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran via SNAr.
Mechanistic Insights: The Strategic Role of the THP Ring
Why do medicinal chemists specifically synthesize the THP ether rather than a simpler aliphatic ether (like a methoxy or isopropoxy group)?
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Metabolic Stability: Simple aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation (dealkylation). The THP ring restricts conformational flexibility, significantly reducing the liability of aliphatic hydroxylation.
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Tuning Lipophilicity (LogP): The oxygen atom embedded within the THP ring acts as a critical hydrogen bond acceptor. This improves the aqueous solubility of the final drug candidate compared to a highly lipophilic cyclohexane analog, while maintaining enough hydrophobicity to occupy deep, non-polar pockets in target kinases.
Downstream Applications in Targeted Therapeutics
The primary utility of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is its catalytic reduction to 4-(tetrahydro-2H-pyran-4-yloxy)aniline [2]. This aniline is a "privileged scaffold" that is subsequently coupled to various heterocyclic cores to generate potent inhibitors.
Recent patent literature highlights its integration into several advanced therapeutic classes:
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PIM Kinase Inhibitors: Used to build pyridineamine scaffolds for oncology targets[3].
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TBK1 / IKK Epsilon Inhibitors: Integrated into amino-pyrimidine compounds to modulate inflammatory and immune responses[4].
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Bromodomain (BET) Inhibitors: Utilized in the synthesis of pyrrolopyridine derivatives targeting epigenetic regulation in cancer[5].
Self-Validating Experimental Protocol: Catalytic Hydrogenation
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Setup: Dissolve 4-(4-Nitrophenoxy)tetrahydro-2H-pyran in Methanol. Purge the flask with N₂ gas.
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Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C).
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Causality: Pd/C provides a high-surface-area matrix for H₂ adsorption, facilitating the rapid reduction of the nitro group to a primary amine without cleaving the ether linkage.
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Reduction: Evacuate the flask and backfill with H₂ gas via a balloon. Stir at room temperature.
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Self-Validation: The system will actively consume H₂, causing the balloon to deflate. The reaction is complete when the balloon remains fully inflated for >30 minutes (cessation of hydrogen uptake).
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Confirmation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Spot the clear filtrate on a TLC plate and stain with Ninhydrin. A new, highly polar spot that turns purple/brown upon heating provides absolute confirmation of the primary amine.
Caption: Downstream pipeline from nitro intermediate to targeted kinase/bromodomain therapeutics.
Analytical Characterization Standards
To ensure the integrity of the synthesized 4-(4-Nitrophenoxy)tetrahydro-2H-pyran before downstream processing, the following analytical benchmarks must be met:
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LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 224.2.
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¹H NMR (CDCl₃, 400 MHz): Look for the highly deshielded aromatic protons ortho to the nitro group at ~8.20 ppm (2H, d). The critical methine proton of the THP ring (CH-O-Ar) will appear as a multiplet at ~4.60 ppm, shifted downfield due to the electron-withdrawing environment of the nitrophenoxy group.
References
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GuideChem. "886851-40-7 4-(4-Nitrophenoxy)tetrahydro-2H-pyran". 1
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Fisher Scientific. "4-(Tetrahydropyran-4-yloxy)aniline, 97%". 2
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World Intellectual Property Organization. "WO2011046970A1 - Amino-pyrimidine compounds as inhibitors of tbkl and/or ikk epsilon". 4
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World Intellectual Property Organization. "WO2013097601A1 - Bromodomain inhibitors".5
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World Intellectual Property Organization. "WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors". 3
Sources
- 1. china.guidechem.com [china.guidechem.com]
- 2. 4-(Tetrahydropyran-4-yloxy)aniline, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2011046970A1 - Amino - pyrimidine compounds as inhibitors of tbkl and/or ikk epsilon - Google Patents [patents.google.com]
- 5. WO2013097601A1 - Bromodomain inhibitors - Google Patents [patents.google.com]
